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molecular formula C13H20N2 B8782074 1-(aminomethyl)-N-benzylcyclopentanamine

1-(aminomethyl)-N-benzylcyclopentanamine

Cat. No. B8782074
M. Wt: 204.31 g/mol
InChI Key: ATSPLZSVDDOQEE-UHFFFAOYSA-N
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Patent
US08815853B2

Procedure details

14.1 g of 1-(benzylamino)cyclopentanecarbonitrile are solubilized in 300 mL of Et2O. The mixture is cooled and then 10.68 g of LiAlH4 are added in fractions, while maintaining the temperature in T° C. to −5° C.-0° C. Stirring is applied and under nitrogen at 0° C. for 1 h. After return to RT, 11 mL H2O and then 11 mL of 15% KOH and finally 33 mL of H2O are added dropwise while maintaining the temperature less than 15° C. The precipitate is filtered on Celite, and then the organic phase is dried on magnesium sulfate. The solvents are dry evaporated. 14.23 g (yield=99%) of 1-(aminomethyl)-N-benzylcyclopentanamine are obtained as a yellowish oil.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
10.68 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Name
Quantity
33 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1([C:14]#[N:15])[CH2:13][CH2:12][CH2:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[K+]>CCOCC>[NH2:15][CH2:14][C:9]1([NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1(CCCC1)C#N
Step Two
Name
Quantity
10.68 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
O
Name
Quantity
11 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
33 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature in T° C
CUSTOM
Type
CUSTOM
Details
to −5° C.-0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature less than 15° C
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered on Celite
CUSTOM
Type
CUSTOM
Details
the organic phase is dried on magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents are dry
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC1(CCCC1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.23 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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